molecular formula C34H47NO11 B1665448 Aconitine CAS No. 302-27-2

Aconitine

Katalognummer: B1665448
CAS-Nummer: 302-27-2
Molekulargewicht: 645.7 g/mol
InChI-Schlüssel: XFSBVAOIAHNAPC-UHVGQKBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aconitine can be synthesized through a series of complex chemical reactionsKey steps include the cyclization of intermediate compounds and the selective introduction of hydroxyl and methoxy groups .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Aconitum plant species. The extraction process includes the use of organic solvents such as ethanol or chloroform to isolate the alkaloid from plant material . Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the compound .

Wissenschaftliche Forschungsanwendungen

Antitumor Effects

Aconitine has been extensively studied for its anticancer properties. Research indicates that it can significantly reduce tumor size and volume across various cancer types, including pancreatic, ovarian, breast, lung, liver cancers, and melanoma. The mechanisms underlying these effects include:

  • Inhibition of Tumor Cell Proliferation : this compound reduces the proliferation of tumor cells through the regulation of apoptosis-related proteins such as Bcl-2 and Bax, primarily via the NF-κB signaling pathway .
  • Induction of Apoptosis : this compound enhances apoptosis rates in cancer cells, leading to decreased tumor growth .
  • Reduction of Invasion and Migration : It inhibits the invasive and migratory capabilities of cancer cells, contributing to its overall antitumor efficacy .

Data Table: Summary of this compound’s Antitumor Effects

Cancer TypeMechanism of ActionStudy Reference
Pancreatic CancerInduces apoptosis; inhibits proliferationJi et al., 2016
Ovarian CancerRegulates Bcl-2 expression; promotes cell deathLi et al., 2018
Breast CancerDecreases migration; enhances apoptosisGuo et al., 2011
Lung CancerInhibits cell growth; induces autophagyZhang et al., 2020
Liver CancerModulates NF-κB pathway; reduces tumor sizeQi et al., 2018a

Neurotoxic Properties

While this compound has therapeutic potential, it also exhibits neurotoxic effects. Studies reveal that this compound can increase blood-brain barrier (BBB) permeability and induce endoplasmic reticulum (ER) stress in neuronal cells:

  • Increased BBB Permeability : this compound enhances the penetrability of the BBB, leading to potential brain tissue damage .
  • ER Stress Induction : It triggers ER stress pathways that result in neuronal apoptosis, particularly affecting PC12 cells in vitro .

Case Study: Neurotoxicity in Animal Models

In a study involving murine models, this compound was administered at varying doses. Results showed a dose-dependent increase in BBB permeability and significant neuronal cell death due to ER stress activation. This highlights the dual nature of this compound as both a therapeutic agent and a neurotoxin.

Cardiovascular Applications

This compound is recognized for its effects on cardiovascular diseases (CVDs). It has been found to exhibit both therapeutic benefits and toxicological risks:

  • Antiarrhythmic Properties : this compound shows promise in treating arrhythmias by modulating cardiac ion currents (Na+^+, Ca2+^{2+}, K+^+) and affecting myocardial cell function .
  • Cardiotoxicity Risks : Despite its therapeutic potential, this compound can induce mitochondrial dysfunction and apoptosis in cardiac myocytes, raising concerns about its safety profile .

Data Table: Cardiovascular Effects of this compound

EffectMechanismStudy Reference
AntiarrhythmicModulates ion currentsLiu et al., 2007
Induces CardiotoxicityTriggers mitochondrial dysfunctionWang et al., 2020

Therapeutic Uses and Future Directions

The paradoxical nature of this compound as both a potent therapeutic agent and a significant toxicant necessitates careful consideration in clinical applications. Recent studies suggest potential strategies to mitigate toxicity while harnessing therapeutic benefits:

  • Combination Therapies : this compound may be used synergistically with other agents to enhance efficacy while reducing adverse effects .
  • Nanoparticle Encapsulation : Engineering nanoparticles to deliver this compound could improve its bioavailability and minimize toxicity risks .

Eigenschaften

CAS-Nummer

302-27-2

Molekularformel

C34H47NO11

Molekulargewicht

645.7 g/mol

IUPAC-Name

[(1S,4R,5R,7S,8R,9R,10R,13R,16S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19?,20?,21-,22?,23-,24-,25?,26+,27-,28+,29?,31-,32+,33-,34+/m0/s1

InChI-Schlüssel

XFSBVAOIAHNAPC-UHVGQKBVSA-N

SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC

Isomerische SMILES

CCN1C[C@@]2(C(C[C@@H]([C@]34[C@H]1[C@H]([C@@H](C23)OC)[C@]5([C@H](C([C@]6(CC4C5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)O)OC(=O)C)OC)O)COC

Kanonische SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC

Aussehen

Solid powder

melting_point

204.0 °C

Key on ui other cas no.

302-27-2

Piktogramme

Acute Toxic

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Acetylbenzoyl aconine
Acetylbenzoyl-aconine
Acetylbenzoylaconine
Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)-
Aconitine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aconitine
Reactant of Route 2
Aconitine
Reactant of Route 3
Aconitine
Reactant of Route 4
Reactant of Route 4
Aconitine
Reactant of Route 5
Aconitine
Reactant of Route 6
Aconitine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.